molecular formula C14H19NO4S B2965269 N-alpha-Carbobenzoxy-L-ethionine CAS No. 92697-48-8

N-alpha-Carbobenzoxy-L-ethionine

Cat. No.: B2965269
CAS No.: 92697-48-8
M. Wt: 297.37
InChI Key: CLZBKEHGUMFCOV-LBPRGKRZSA-N
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Description

N-alpha-Carbobenzoxy-L-ethionine is a synthetic amino acid derivative with the molecular formula C14H19NO4S and a molecular weight of 297.36 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: N-alpha-Carbobenzoxy-L-ethionine is synthesized through the reaction of ethionine with phenylmethoxycarbonyl chloride under controlled conditions. The reaction typically involves the protection of the amino group using a carbobenzoxy (Cbz) group to prevent unwanted side reactions.

Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using similar methods as those used in laboratory settings. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-alpha-Carbobenzoxy-L-ethionine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide.

Major Products Formed:

  • Oxidation: Sulfonic acid derivatives.

  • Reduction: Ethionine derivatives.

  • Substitution: Various substituted ethionine derivatives.

Scientific Research Applications

N-alpha-Carbobenzoxy-L-ethionine is widely used in scientific research due to its unique properties. It is employed in chemistry for studying reaction mechanisms, in biology for investigating enzyme activities, in medicine for drug development, and in industry for the synthesis of complex molecules.

Mechanism of Action

N-alpha-Carbobenzoxy-L-ethionine is compared with other similar compounds, such as ethionine and homocysteine. Its uniqueness lies in the presence of the carbobenzoxy group, which provides additional stability and reactivity compared to its counterparts.

Comparison with Similar Compounds

  • Ethionine

  • Homocysteine

  • Methionine

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Properties

IUPAC Name

(2S)-4-ethylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-2-20-9-8-12(13(16)17)15-14(18)19-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,15,18)(H,16,17)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZBKEHGUMFCOV-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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